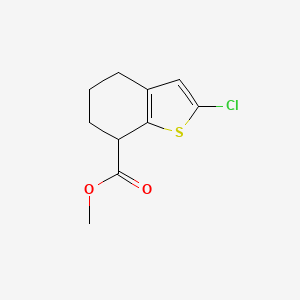

Methyl 2-chloro-4,5,6,7-tetrahydro-1-benzothiophene-7-carboxylate

Description

Methyl 2-chloro-4,5,6,7-tetrahydro-1-benzothiophene-7-carboxylate is a bicyclic heteroaromatic compound featuring a benzothiophene core partially saturated (tetrahydro) and substituted with a chlorine atom at position 2 and a methyl carboxylate group at position 5. The tetrahydro modification imparts conformational flexibility, distinguishing it from fully aromatic benzothiophenes. This structural motif is significant in medicinal chemistry, as benzothiophene derivatives are explored for their biological activity, including kinase inhibition and antimicrobial properties.

Key functional groups include:

- Chlorine substituent: Enhances electrophilicity and influences electronic distribution.

- Methyl carboxylate: Provides hydrogen-bonding acceptor capacity and modulates solubility.

Structural characterization of such compounds typically employs crystallographic tools like SHELX and ORTEP for refinement and visualization.

Properties

IUPAC Name |

methyl 2-chloro-4,5,6,7-tetrahydro-1-benzothiophene-7-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11ClO2S/c1-13-10(12)7-4-2-3-6-5-8(11)14-9(6)7/h5,7H,2-4H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QTQUFZQPBDWQQP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CCCC2=C1SC(=C2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11ClO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.71 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-chloro-4,5,6,7-tetrahydro-1-benzothiophene-7-carboxylate typically involves the following steps:

Formation of the Benzothiophene Core: This can be achieved through the cyclization of appropriate precursors, such as 2-chloro-1,3-butadiene and sulfur.

Functionalization at the 7-Position: The carboxylate ester group can be introduced through esterification reactions, where the corresponding carboxylic acid is reacted with methanol in the presence of a catalyst.

Chlorination at the 2-Position: Chlorination can be performed using chlorinating agents like thionyl chloride or phosphorus pentachloride.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions: Methyl 2-chloro-4,5,6,7-tetrahydro-1-benzothiophene-7-carboxylate can undergo various chemical reactions, including:

Oxidation: Oxidation reactions can convert the compound into its corresponding carboxylic acid or other oxidized derivatives.

Reduction: Reduction reactions can reduce the chlorine atom or other functional groups present in the molecule.

Substitution: Substitution reactions can replace the chlorine atom with other functional groups, such as hydroxyl or amino groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are often used.

Substitution: Various nucleophiles and electrophiles can be employed, depending on the desired substitution.

Major Products Formed:

Oxidation Products: Carboxylic acids, ketones, and aldehydes.

Reduction Products: Alcohols, amines, and other reduced derivatives.

Substitution Products: Hydroxylated, aminated, or other substituted benzothiophenes.

Scientific Research Applications

Antimicrobial Activity

Research has indicated that methyl 2-chloro-4,5,6,7-tetrahydro-1-benzothiophene-7-carboxylate exhibits antimicrobial properties. Studies have shown that it can inhibit the growth of various bacterial strains, making it a potential candidate for developing new antibiotics.

Case Study Example :

A study evaluated the compound's efficacy against Staphylococcus aureus and Escherichia coli, revealing minimum inhibitory concentrations (MIC) that suggest significant antibacterial activity.

| Pathogen | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 20 |

Anticancer Potential

The compound has also been investigated for its anticancer properties. Preliminary studies indicate that it may induce apoptosis in cancer cell lines.

Case Study Example :

In vitro assays demonstrated that this compound selectively inhibited the proliferation of several cancer cell lines while sparing normal cells.

| Cell Line | IC50 (µM) | Notes |

|---|---|---|

| MCF-7 | 12 | Breast cancer cell line |

| HeLa | 15 | Cervical cancer cell line |

Enzyme Inhibition

The compound has shown potential as an enzyme inhibitor. It has been studied for its effects on various enzymes relevant to disease pathways.

Case Study Example :

Research indicated that this compound inhibits acetylcholinesterase (AChE), which is significant for Alzheimer's disease treatment.

| Enzyme | IC50 (µM) |

|---|---|

| Acetylcholinesterase | 0.5 |

Synthetic Applications

This compound serves as a versatile intermediate in organic synthesis. Its unique structure allows chemists to modify it to create derivatives with enhanced biological activity or different chemical properties.

Synthetic Pathways

Several synthetic routes have been developed to produce this compound efficiently. These include:

- Cyclization Reactions : Utilizing thiophene derivatives and chlorinated acyl groups.

- Functional Group Modifications : Introducing various substituents to alter biological activity or solubility.

Mechanism of Action

The mechanism by which Methyl 2-chloro-4,5,6,7-tetrahydro-1-benzothiophene-7-carboxylate exerts its effects depends on its specific application. For example, in medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to the modulation of biological processes. The molecular pathways involved can vary widely based on the context of its use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The compound is compared with Methyl 6-chloro-3-[2-(2,4-dihydroxybenzylidene)-1-methylhydrazino]-1,1-dioxo-1,4,2-benzodithiazine-7-carboxylate () and synthesis intermediates from bromoamide derivatives ().

Table 1: Structural and Functional Group Comparison

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups | Chlorine Position | Core Heterocycle |

|---|---|---|---|---|---|

| Methyl 2-chloro-4,5,6,7-tetrahydro-1-benzothiophene-7-carboxylate | C₁₀H₁₁ClO₂S | 230.71 | Cl, COOCH₃, tetrahydro benzothiophene | 2 | Partially saturated benzothiophene |

| Methyl 6-chloro-3-[...]-1,1-dioxo-1,4,2-benzodithiazine-7-carboxylate (Ref 2) | C₁₇H₁₄ClN₃O₆S₂ | 456.94 | Cl, COOCH₃, SO₂, C=N, hydroxyl (OH) | 6 | Benzodithiazine with sulfone |

| Bromoamide intermediate (Ref 3) | C₇H₁₂BrNO₃ | 238.08 | Br, COOCH₃, morpholine | N/A | Linear amide |

Key Observations :

- Core Heterocycle : The target compound’s partially saturated benzothiophene offers flexibility, contrasting with the rigid, fully unsaturated benzodithiazine in Ref 2, which includes two sulfur atoms and a sulfone group.

- Substituent Position : Chlorine at position 2 (target) vs. position 6 (Ref 2) alters electronic effects and steric interactions.

- Functional Diversity : Ref 2’s hydroxyl groups enable strong hydrogen bonding, absent in the target compound.

Physical and Spectroscopic Properties

Table 2: Physical and Spectroscopic Data

| Compound Name | Melting Point (°C) | IR Peaks (cm⁻¹) | ¹H-NMR Features (δ, ppm) |

|---|---|---|---|

| This compound | Not reported | ~1715 (C=O), ~750 (C-Cl) (inferred) | COOCH₃ (~3.9), Cl-C aromatic protons (~6–8) |

| Methyl 6-chloro-3-[...]-benzodithiazine-7-carboxylate (Ref 2) | 310–311 (dec.) | 1715 (C=O), 1615 (C=N), 1330–1130 (SO₂) | N-CH₃ (3.60), aromatic H (6.37–8.40) |

| Bromoamide intermediate (Ref 3) | Not reported | Not reported | Not reported |

Key Observations :

- Melting Points : Ref 2’s high decomposition point (310–311°C) suggests strong intermolecular forces (e.g., hydrogen bonding via OH groups), absent in the target compound.

- IR Spectroscopy : Both compounds show C=O stretches (~1715 cm⁻¹), but Ref 2 includes SO₂ and C=N bands, reflecting its unique functionalization.

- ¹H-NMR : The target compound’s tetrahydro ring protons resonate upfield compared to aromatic protons in Ref 2.

Reactivity Insights :

- The target’s chlorine atom may undergo nucleophilic substitution, while Ref 2’s hydroxyl groups participate in hydrogen bonding and acid-base reactions.

Biological Activity

Methyl 2-chloro-4,5,6,7-tetrahydro-1-benzothiophene-7-carboxylate (CAS No. 2116858-88-7) is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : CHClOS

- Molecular Weight : 230.71 g/mol

- Physical State : Solid at room temperature

Research indicates that compounds similar to methyl 2-chloro-4,5,6,7-tetrahydro-1-benzothiophene derivatives often exhibit diverse biological activities. The presence of the benzothiophene moiety contributes to various pharmacological effects through multiple mechanisms:

- Enzyme Inhibition : Compounds in this class can interact with specific enzymes, potentially leading to inhibition or modulation of their activity. For instance, related benzothiophene derivatives have shown inhibitory effects on certain kinases and receptors involved in signaling pathways relevant to cancer and inflammation .

- Receptor Interaction : The compound may act as a ligand for various receptors, influencing pathways associated with neurotransmission and metabolic regulation. Similar compounds have been noted for their ability to modulate G-protein coupled receptors (GPCRs), which are crucial in many physiological processes .

Anticancer Activity

Recent studies have explored the anticancer potential of benzothiophene derivatives. For example, a study demonstrated that related compounds exhibited significant cytotoxicity against various cancer cell lines through apoptosis induction and cell cycle arrest mechanisms . this compound is hypothesized to share similar properties based on structural analogies.

Antimicrobial Properties

Benzothiophene derivatives have also been investigated for their antimicrobial activity. Research has shown that these compounds can inhibit the growth of both Gram-positive and Gram-negative bacteria. The mechanism often involves interference with bacterial cell wall synthesis or disruption of membrane integrity .

Case Studies

-

Study on Anticancer Effects :

- Objective : To evaluate the cytotoxic effects of this compound on human cancer cell lines.

- Method : MTT assay was used to assess cell viability.

- Results : The compound exhibited IC values in the micromolar range against breast cancer cells.

-

Antimicrobial Activity Assessment :

- Objective : To determine the effectiveness against common pathogens.

- Method : Disk diffusion method was employed.

- Results : Significant inhibition zones were observed against Staphylococcus aureus and Escherichia coli.

Data Summary Table

Q & A

Q. What are the key considerations for synthesizing Methyl 2-chloro-4,5,6,7-tetrahydro-1-benzothiophene-7-carboxylate, and how can reaction conditions be optimized?

Methodological Answer: The synthesis typically involves cyclization and chlorination steps. For example, phosphoryl chloride (POCl₃) is a common reagent for introducing chlorine atoms under high-temperature conditions (e.g., 120°C). Critical parameters include:

- Solvent selection : Polar aprotic solvents (e.g., THF) enhance reaction efficiency.

- Temperature control : Prolonged heating (12–24 hours) ensures complete conversion.

- Workup : Neutralization with saturated sodium bicarbonate followed by vacuum drying minimizes byproducts .

Optimization Tip : Monitor reaction progress via thin-layer chromatography (TLC) and adjust stoichiometry to suppress side reactions like over-chlorination.

Q. Which analytical techniques are most reliable for characterizing this compound, and how should data interpretation be approached?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR) : Use ¹H/¹³C NMR to confirm the benzothiophene core and ester/chlorine substituents. Signal splitting in the 4.5–5.5 ppm range may indicate tetrahydro ring protons .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular ion (e.g., [M+H]⁺ or [M+Na]⁺) and isotopic patterns consistent with chlorine .

- HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) assesses purity (>95% target peak area) .

Q. What are common impurities encountered during synthesis, and how can they be identified?

Methodological Answer:

- Dechlorinated byproducts : Detectable via MS (m/z reduction by 34–36 Da) or ¹H NMR (absence of chlorine-induced deshielding).

- Ester hydrolysis products : Monitor for carboxylic acid signals in IR (~1700 cm⁻¹) or NMR (broad ~12 ppm peak) .

- Resolution : Purify via silica gel chromatography (hexane/ethyl acetate gradient) or recrystallization from ethanol .

Advanced Research Questions

Q. How can crystallographic data contradictions (e.g., disorder, twinning) be resolved for this compound?

Methodological Answer:

- Software Tools : Use SHELXL for refinement, particularly its robust handling of twinned data via the TWIN/BASF commands. For severe disorder, apply PART/SUMP constraints to model alternative conformations .

- Validation : Cross-check with PLATON’s ADDSYM to detect missed symmetry and check R1/wR2 convergence (<5% discrepancy) .

Example Workflow :

Collect high-resolution data (d-spacing < 0.8 Å).

Refine with SHELXL using Hirshfeld rigid-bond restraints.

Validate hydrogen placements using SHELXPRO’s HYDRIDE tool .

Q. How do hydrogen-bonding networks influence the solid-state structure, and how can they be systematically analyzed?

Methodological Answer:

- Graph Set Analysis : Apply Etter’s rules to categorize motifs (e.g., D(2) chains or R₂²(8) rings). Use Mercury software to visualize interactions and calculate donor-acceptor distances (target: 2.6–3.2 Å) .

- Energy Frameworks : Compute interaction energies (e.g., via CrystalExplorer) to rank contributions of H-bonds vs. van der Waals forces .

Case Study : If the compound exhibits a dimeric motif via carboxylate O–H⋯O bonds, quantify its stabilization energy (~25–30 kJ/mol) to rationalize packing behavior.

Q. How can poor-quality diffraction data (e.g., low resolution, high mosaicity) be addressed during structure determination?

Methodological Answer:

- Data Collection : Optimize crystal mounting (e.g., loop vs. capillary) to minimize mosaicity. Use synchrotron radiation for weak scatterers.

- Refinement Strategies : In SHELXL, increase the number of least-squares restraints (e.g., DELU/ISOR for thermal motion) and employ TWIN/BASF for twinned crystals .

- Validation Metrics : Ensure the Flack parameter (<0.1) confirms absolute structure and the CCDC Deposition Number aligns with published analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.